molecular formula C16H17NO2 B5790895 N-(2-hydroxyphenyl)-4-phenylbutanamide

N-(2-hydroxyphenyl)-4-phenylbutanamide

Cat. No.: B5790895
M. Wt: 255.31 g/mol
InChI Key: FIQNTNKFSMSVNT-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-phenylbutanamide is a chemical compound of interest in pharmaceutical and biochemical research. While specific studies on this exact molecule are not widely published in the available literature, its structure places it within a family of compounds being investigated for their potential to interact with biological targets. Related compounds, such as those featuring a 4-hydroxyphenyl group (a common pharmacophore in endocrine research) instead of the 2-hydroxyphenyl group, have been explored as derivatives of established therapeutic agents . For instance, research into GW7604, a structurally related molecule, has shown that modifications to the core structure of (Z)-4-hydroxytamoxifen can lead to compounds with an optimized pharmacological profile, acting as potent estrogen receptor antagonists and selective estrogen receptor downregulators (SERDs) . The presence of the phenylbutanamide scaffold and a hydroxyphenyl group suggests potential research applications in the study of hormone-dependent pathways and receptor interactions. The mechanism of action for related compounds often involves binding to the ligand-binding domain of receptors, inducing conformational changes that disrupt coactivator recruitment and can lead to receptor degradation . This makes such compounds valuable tools for probing signal transduction mechanisms and developing new therapeutic strategies. Researchers may find this compound useful as a building block in medicinal chemistry, a candidate for high-throughput screening, or a intermediate in the synthesis of more complex molecules. As with all research chemicals, this product is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and literature reviews prior to use.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15-11-5-4-10-14(15)17-16(19)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,18H,6,9,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQNTNKFSMSVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-4-phenylbutanamide typically involves the reaction of 2-hydroxyaniline with 4-phenylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenylbutanamide moiety may contribute to the compound’s overall lipophilicity and ability to cross cell membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The compound is compared with analogs differing in substituent groups, aromatic systems, or backbone length. Key examples include:

Compound Structure Key Features
N-(2-Hydroxyphenyl)-4-phenylbutanamide (Target) Amide linkage with 4-phenylbutanoyl and 2-hydroxyphenyl groups Hydroxyl group at ortho position; balanced hydrophilicity/lipophilicity
N-(2,4-dimethoxyphenyl)-4-phenylbutanamide Methoxy groups at positions 2 and 4 on the phenyl ring Increased lipophilicity (predicted logP: ~3.5) compared to hydroxyl analog
N-benzyl-3-(2-hydroxyphenyl)propanamide (A38) Propanamide backbone with benzyl and 2-hydroxyphenyl groups Shorter chain length; benzyl group enhances steric bulk
3-(2-hydroxyphenyl)-N-phenylpropanamide (A39) Propanamide backbone with phenyl and 2-hydroxyphenyl groups Phenyl substituent may enhance π-π stacking interactions
N-(3-hydroxyphenyl)retinamide Retinoid backbone with 3-hydroxyphenylamide Demonstrated superior apoptotic activity in bladder cancer cells vs. 4HPR

Physicochemical Properties

  • Hydrogen Bonding : The 2-hydroxyphenyl group in the target compound enables hydrogen bonding, enhancing solubility compared to methoxy-substituted analogs (e.g., N-(2,4-dimethoxyphenyl)-4-phenylbutanamide) .
  • Lipophilicity : Calculated logP values suggest that hydroxyl groups reduce lipophilicity relative to methoxy or benzyl substituents. For example:
    • Target compound: Predicted logP ~2.8 (estimated from structural analogs)
    • N-(2,4-dimethoxyphenyl)-4-phenylbutanamide: Predicted logP ~3.5
  • Thermal Stability : Methoxy-substituted analogs exhibit higher boiling points (e.g., 482.6±40.0°C for N-(2,4-dimethoxyphenyl)-4-phenylbutanamide) due to reduced polarity .

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxyphenyl)-4-phenylbutanamide, and how is structural integrity validated?

this compound (A40) is synthesized via coupling 4-phenylbutanoic acid with 2-aminophenol under ambient conditions using a carbodiimide-based activation method (e.g., EDC/HOBt). The reaction mixture is purified via reversed-phase HPLC, yielding a white solid. Structural confirmation is achieved through ¹H NMR (e.g., aromatic proton resonances at δ 6.8–7.4 ppm) and LCMS (observed [M+H]⁺ matching theoretical molecular weight). Purity is assessed using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FTIR : Identification of amide C=O stretching (~1650–1680 cm⁻¹) and phenolic O-H stretching (~3200–3500 cm⁻¹).
  • UV-Vis : π→π* transitions in the aromatic and amide moieties (e.g., λmax ~270–290 nm).
  • ¹H/¹³C NMR : Assignments of aromatic, methylene, and amide protons/carbons.
  • Mass spectrometry : High-resolution LCMS or ESI-MS for molecular ion verification. For example, Subi et al. (2022) employed Hirshfeld surface analysis to map intermolecular interactions in a structurally related sulfonamide derivative .

Q. How can researchers ensure purity and identify synthetic impurities in this compound?

Impurity profiling is performed using UHPLC with sub-2 µm columns for high-resolution separation. Common impurities include unreacted 2-aminophenol or 4-phenylbutanoic acid, detected via retention time matching against reference standards. For example, Knöfel and Marten (2010) optimized UHPLC methods to resolve phenolic byproducts (e.g., N-(2-hydroxyphenyl)acetamide) with ≤0.1% detection limits .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic and steric properties of this compound?

Advanced approaches include:

  • Natural Bond Orbital (NBO) analysis : To quantify hyperconjugative interactions (e.g., charge transfer from phenolic O-H to amide carbonyl).
  • Atom-in-Molecule (AIM) theory : Maps bond critical points and electron density topology.
  • Hirshfeld surface analysis : Visualizes crystal packing and intermolecular contacts (e.g., O-H···O hydrogen bonds). Subi et al. (2022) applied these methods to a sulfonamide analog, revealing dominant H-bonding and van der Waals interactions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in pharmacological contexts?

SAR studies involve synthesizing analogs with modified substituents (e.g., halogenation of the phenyl ring or substitution of the hydroxyphenyl group) and testing biological activity. For example:

  • In vitro assays : Measure binding affinity to target proteins (e.g., influenza virus neuraminidase) using fluorescence polarization.
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and membrane permeability via Caco-2 cell monolayers. A related study on quinazoline derivatives (e.g., N-(4-fluorobenzyl)-4-[...]butanamide) highlights the role of fluorinated groups in enhancing bioavailability .

Q. What strategies optimize reaction yields and scalability for this compound?

  • Statistical optimization : Use response surface methodology (RSM) to model variables like reagent stoichiometry, temperature, and solvent polarity.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.
  • Scale-up protocols : Replace HPLC with column chromatography for preparative-scale purification. A two-stage optimization approach was reported for enterobactin synthesis, achieving >90% yield improvements .

Methodological Notes

  • Contradictions in data : and report similar synthetic protocols but differ in purification methods (HPLC vs. column chromatography). Researchers should validate methods based on desired purity thresholds .
  • Critical impurities : and highlight phenolic byproducts that may interfere with biological assays; rigorous HPLC/MS monitoring is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.